molecular formula C5H5N5O B1493725 3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 15908-68-6

3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B1493725
CAS No.: 15908-68-6
M. Wt: 151.13 g/mol
InChI Key: WTJBXZLPNBPBIB-UHFFFAOYSA-N
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Description

3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. This core structure serves as a versatile bioisostere for purine, allowing it to function as a potent ATP-competitive inhibitor for a variety of kinase targets . Researchers utilize this compound as a privileged precursor in synthesizing derivatives that target critical pathways in oncology. The pyrazolo[3,4-d]pyrimidine scaffold is a well-documented pharmacophore in the design of epidermal growth factor receptor (EGFR) inhibitors , CDK2 inhibitors , and other kinase targets. Structural analogs of this compound have demonstrated promising in vitro antiproliferative activities against diverse human cancer cell lines, including colorectal carcinoma (HCT-116), human hepatocellular carcinoma (HepG2), and human breast cancer (MCF-7) . The mechanism of action for derivatives typically involves establishing key hydrogen bonds within the ATP-binding pocket of target enzymes, leading to the suppression of kinase activity and induction of apoptosis in cancer cells . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. Please refer to the Safety Data Sheet for detailed hazard and handling information. Similar pyrazolo[3,4-d]pyrimidine compounds are classified as toxic if swallowed and can cause skin and eye irritation .

Properties

IUPAC Name

3-amino-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-3-2-4(10-9-3)7-1-8-5(2)11/h1H,(H4,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJBXZLPNBPBIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=C2C(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15908-68-6
Record name 3-amino-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Preparation Methods

Patent-Described Method for 1H-Pyrazolo[3,4-d]pyrimidine Derivatives (Including 3-amino Derivatives)

A Turkish patent (TR2021008599T) details a method for preparing 1H-pyrazolo[3,4-d]pyrimidine derivatives, which includes compounds structurally related to 3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol. The method involves:

  • Starting materials: Appropriate pyrimidine and pyrazole derivatives.
  • Catalysts: Use of alkaline earth metal hydroxides or alkoxides to promote cyclization and substitution reactions.
  • Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethylacetamide, or acetonitrile.
  • Reaction conditions: Controlled temperature ranges, often mild to moderate heating to facilitate ring closure and functional group incorporation.
  • Functionalization: Introduction of the amino group at the 3-position via nucleophilic substitution or amination reactions.

This method highlights the importance of catalyst choice and solvent environment in achieving high yields and selectivity for the amino and hydroxyl functionalities on the pyrazolo[3,4-d]pyrimidine scaffold.

Summary Table of Key Preparation Parameters

Parameter Description/Example Source/Notes
Starting materials Pyrazole derivatives, pyrimidine precursors Patent TR2021008599T, research
Catalysts Alkaline earth metal hydroxides/alkoxides Patent method
Solvents DMF, dimethylacetamide, acetonitrile Patent method, synthesis studies
Temperature Room temperature to moderate heating (e.g., 25–80°C) Research, patent
Reaction type Cyclization, nucleophilic substitution, amination Both sources
Yield Good relative yields (exact % not always specified) Research
Functional group control Amino group at position 3, hydroxyl at position 4 Core target molecule

Research Findings and Analytical Characterization

  • NMR Spectroscopy and X-ray Diffraction: These techniques confirm the structure and purity of the synthesized compounds, including the position of amino and hydroxyl groups.
  • DFT Calculations: Density Functional Theory modeling supports the geometric and electronic structure of the pyrazolo[3,4-d]pyrimidine derivatives, providing insight into stability and reactivity.
  • Hirshfeld Surface Analysis: Used to study intermolecular interactions in the solid state, which can influence crystallization and purity.

The preparation of this compound involves strategic synthesis of the pyrazolo[3,4-d]pyrimidine core followed by selective introduction of the amino and hydroxyl groups. The most authoritative methods utilize:

  • Cyclization reactions promoted by alkaline earth metal catalysts.
  • Polar aprotic solvents such as DMF.
  • Mild to moderate reaction temperatures.
  • Analytical methods such as NMR and X-ray crystallography for structure confirmation.

These methods yield the target compound with good efficiency and purity, supporting its further application in medicinal chemistry and biological studies.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Production of amino derivatives.

  • Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, 3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is utilized to study enzyme inhibition and protein interactions. It has shown potential as an inhibitor of certain kinases, which are crucial in cell signaling pathways.

Medicine: The compound has been investigated for its anticancer properties. It has demonstrated activity against various cancer cell lines, making it a candidate for further drug development.

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol exerts its effects involves the inhibition of specific molecular targets. It interacts with enzymes and receptors, disrupting their normal function. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Solubility Profile
3-Amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol 3-NH₂, 4-OH C₅H₅N₅O 151.13 Soluble in alkali hydroxides
3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol 3-CH₃, 4-OH C₆H₆N₄O 150.14 Data limited; likely similar to parent
Allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol) 4-OH C₅H₄N₄O 136.11 Poor solubility in organic solvents
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol 1-C₆H₅, 4-OH C₁₁H₈N₄O 212.21 Solubility data not reported

Key Observations :

  • Methyl or phenyl substituents increase hydrophobicity, affecting solubility and bioavailability .

Key Observations :

  • Multicomponent reactions offer high yields (up to 90%) but require prolonged heating .
  • Vilsmeier–Haack-based syntheses are efficient for hybrid structures but involve harsh reagents .

Key Observations :

  • Amino-substituted derivatives show potent kinase inhibition, making them promising for oncology .

Biological Activity

3-Amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C5H6N4OC_5H_6N_4O with a molecular weight of approximately 138.13 g/mol. Its structure consists of a pyrazolo-pyrimidine core, which is known for its ability to interact with various biological targets.

Anticancer Potential

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine, including this compound, exhibit promising anticancer properties. These compounds have been evaluated for their inhibitory effects on various cancer cell lines.

Key Findings:

  • Inhibition of Epidermal Growth Factor Receptor (EGFR): A study highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as EGFR inhibitors. Compound 12b showed potent anti-proliferative activity with IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells, indicating strong growth inhibition in lung and colon cancer models .
  • Cell Cycle Arrest and Apoptosis Induction: The compound demonstrated the ability to induce apoptosis and arrest the cell cycle at the S and G2/M phases in treated cancer cells . This suggests that it may function as a promising therapeutic agent by disrupting cancer cell proliferation.

The mechanism through which this compound exerts its biological effects primarily involves:

  • Kinase Inhibition: The compound acts as an ATP-competitive inhibitor targeting receptor tyrosine kinases (RTKs), particularly EGFR and DDR1 (discoidin domain receptor 1), which are crucial in tumor growth and metastasis .
  • Molecular Docking Studies: These studies have shown that the compound fits well into the binding sites of its target kinases, maintaining essential interactions that are critical for inhibition .

Table: Summary of Biological Activities

CompoundTargetIC50 (µM)Cancer TypeMechanism
12bEGFR8.21 (A549), 19.56 (HCT116)Lung, ColonKinase Inhibition
6cDDR144 (DDR1), 4.00 (HCT116), 3.36 (MDA-MB-231)Breast, ColonKinase Inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of aminopyrazoles with nitriles or urea derivatives under acidic conditions. For example, ultrasonic-assisted methods using acetonitrile as a solvent have been shown to improve reaction efficiency and yield by enhancing reagent interaction . Key variables include temperature (80–120°C), solvent choice (e.g., ethanol or DMSO), and catalysts like triethylamine to stabilize intermediates . Optimization should prioritize purity (>95% via HPLC) and scalability while minimizing side products .

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • IR Spectroscopy : Identify functional groups like N-H (3200–3400 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches. For derivatives, shifts in these peaks indicate substitution patterns .
  • ¹H NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm) and amine protons (δ 5.0–6.0 ppm). Splitting patterns help confirm regiochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₅H₆N₅O: 152.0575) .

Q. What are the solubility and stability considerations for this compound under experimental conditions?

  • Methodological Answer : The compound exhibits low aqueous solubility (e.g., ~0.35 g/L at 25°C for analogs), necessitating polar aprotic solvents like DMSO or DMF for in vitro assays . Stability tests under varying pH (4–9) and temperatures (4–37°C) are critical; degradation products can be monitored via TLC or HPLC. Storage at -20°C in inert atmospheres preserves integrity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its bioactivity?

  • Methodological Answer : SAR requires systematic substitution at the 1-, 3-, and 4-positions. For example:

  • 1-Phenyl substitutions enhance anti-inflammatory activity by increasing lipophilicity (logP ~2.5) .
  • Triazole tethers at the 3-position improve anticancer potency (IC₅₀ <10 μM in HeLa cells) by targeting kinase domains .
  • Computational docking (e.g., AutoDock Vina) paired with in vitro screening (NCI-60 panel) identifies critical interactions with targets like EGFR or PARP .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity) or impurity profiles. Strategies include:

  • Reproducibility checks : Validate results across ≥3 independent labs using standardized protocols (e.g., MTT assay with matched cell passages) .
  • Meta-analysis : Pool data from studies with analogous derivatives (e.g., pyrazolo[3,4-d]pyrimidin-4-ol analogs) to identify trends .
  • Mechanistic studies : Use siRNA knockdown or Western blotting to confirm target engagement, resolving false positives from off-target effects .

Q. What strategies improve the compound's pharmacokinetic profile for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Phosphate esters (e.g., 5'-monophosphate derivatives) enhance aqueous solubility and oral bioavailability .
  • Nanoformulation : Liposomal encapsulation reduces systemic toxicity (e.g., liver enzyme elevation) while improving tumor accumulation .
  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., CYP3A4-mediated oxidation) and guide structural modifications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Reactant of Route 2
3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol

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